TRPM8 antagonist

Description

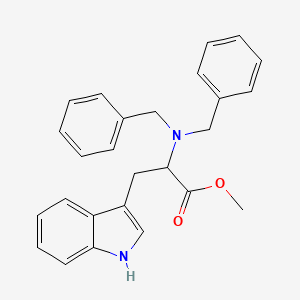

Structure

3D Structure

Properties

Molecular Formula |

C26H26N2O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3 |

InChI Key |

HHVOOJDLCVOLKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TRPM8 Antagonist Discovery and Synthesis Strategies

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is the primary sensor for cold temperatures and cooling agents like menthol.[1] Expressed predominantly in sensory neurons, TRPM8 is implicated in a variety of physiological and pathological processes, including cold sensation, neuropathic pain, and inflammatory pain.[1][2] This has positioned TRPM8 as a significant therapeutic target for developing novel analgesics to treat conditions associated with cold allodynia and hyperalgesia.[1][3] The development of small molecule antagonists for TRPM8 is a focal point of research for treating conditions like neuropathic pain, inflammation, migraine, and cancer.[4]

This guide provides a comprehensive overview of the discovery and synthesis strategies for TRPM8 antagonists, detailing key chemical scaffolds, structure-activity relationships, experimental evaluation protocols, and the current clinical landscape.

The TRPM8 Signaling Pathway

TRPM8 is a polymodal channel activated by a range of stimuli including cold temperatures (between 8–28°C), cooling compounds such as menthol and icilin, voltage, and changes in osmolarity.[2][3] The activation of the TRPM8 channel initiates an influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization. This depolarization can generate an action potential, which is transmitted to the central nervous system, resulting in the sensation of cold and, in some pathological states, pain.[5]

The signaling cascade is complex and involves several regulatory molecules. Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical component for channel activity.[2][6] The stimulation of TRPM8 can trigger an intracellular signaling pathway that alters gene expression patterns.[6] G protein-coupled receptor (GPCR) signaling cascades can also modulate TRPM8 function.[2] For instance, activation of Gq-coupled receptors can lead to the stimulation of phospholipase Cβ (PLCβ), which cleaves PIP2, thereby inhibiting channel activity.[3] Furthermore, kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA) are involved in regulating TRPM8 activity through phosphorylation.[3]

Below is a diagram illustrating the key elements of the TRPM8 signaling pathway and points of inhibition by antagonists.

Strategies for this compound Discovery

The discovery of novel TRPM8 antagonists typically follows a structured workflow, beginning with target identification and validation, proceeding through hit identification and lead optimization, and culminating in preclinical and clinical development.

Key Chemical Scaffolds and Synthesis Strategies

Several classes of small molecules have been identified as potent TRPM8 antagonists.

-

β-Lactam Derivatives : Researchers have identified β-lactam derivatives with significant hydrophobic character that demonstrate potent and selective this compound activity.[7][8][9] Synthesis strategies often involve modifying substituents on the β-lactam core to improve properties like metabolic stability and polar surface area.[9][10] For example, substituting a tert-butyl ester with an isobutyl amide moiety has been shown to enhance antagonist activity.[7][9]

-

N-(1-naphthyl)-2-methylpropanamide Derivatives : This scaffold has been a promising starting point for developing potent TRPM8 inhibitors.[1] Structure-activity relationship (SAR) studies on this core have revealed that the nature of the propanamide R group is critical for activity.[1]

-

Other Scaffolds : Various other chemical classes have been explored, including tryptamine derivatives, linear ureas, and tetrahydronaphthyridines.[4] For instance, the company Pfizer developed PF-05105679, a potent antagonist that advanced to clinical trials.[11][12] Amgen has also contributed significantly to the field with compounds like AMG2850 and AMG333.[4][11]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design. For the N-(1-naphthyl)-2-methylpropanamide scaffold, preliminary SAR insights have been derived from high-throughput screening campaigns.[1]

Data Presentation: Comparative Antagonist Activity

The following tables summarize quantitative data for various TRPM8 antagonists, allowing for direct comparison of their potency and efficacy.

Table 1: N-(1-naphthyl)propanamide Derivatives [1]

| Compound ID | R Group | % Inhibition at 10 µM | IC50 (nM) |

|---|---|---|---|

| 1 | -CH(CH₃)₂ | > 50% | 7.23 |

| 2 | -CH₂CH(CH₃)₂ | < 10% | N/A |

| 3 | -CH₂-phenyl | < 10% | N/A |

| 4 | -CH₂CH₂-phenyl | < 10% | N/A |

Table 2: β-Lactam Derivatives (vs. 100 µM Menthol) [8]

| Compound | Species | Assay | IC50 |

|---|---|---|---|

| 34 | hTRPM8 | Ca²⁺ microfluorimetry | 1.14 ± 0.08 µM |

| 34 | rTRPM8 | Patch-Clamp | 0.40 ± 0.02 µM |

| 35 | hTRPM8 | Ca²⁺ microfluorimetry | 1.01 ± 0.05 µM |

| 35 | rTRPM8 | Patch-Clamp | 0.50 ± 0.03 µM |

Table 3: Clinically Investigated and Preclinical Antagonists [4][5]

| Compound | Species | Test | Dosage / Concentration | Key Findings |

|---|---|---|---|---|

| PF-05105679 | Human | Cold Pressor Test | 900 mg (single dose) | Efficacy comparable to oxycodone. |

| Human | Body Temperature | 600, 900 mg | No significant effect on core body temperature. | |

| AMG333 | Rat | Wet-Dog Shakes | ED50 = 1.14 mg/kg | Potent in vivo activity. |

| Rat | Cold Pressor Test | ED50 = 1.10 mg/kg | Effective in a model of cold-induced response. | |

| AMG2850 | Rat | Wet-Dog Shakes | 10 mg/kg (p.o.) | Fully prevented icilin-induced shakes. |

| Rat | Body Temperature | 100 mg/kg (p.o.) | Caused a significant decrease in body temperature. |

| RQ-00434739 | - | In Vitro Assay | IC50 = 14 nM | Potent and selective antagonist. |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of TRPM8 antagonists.

In Vitro Calcium Influx Assay

This high-throughput assay measures the ability of antagonists to inhibit the influx of calcium through the TRPM8 channel upon agonist stimulation.[5][13]

-

1. Cell Preparation:

-

2. Dye Loading:

-

Remove the culture medium.

-

Add a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) to the cells.

-

Incubate the plate for 1-2 hours at 37°C in the dark.[5]

-

-

3. Compound Addition:

-

Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer.

-

After dye loading, wash the cells with the assay buffer.

-

Add the antagonist solutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[5]

-

-

4. Agonist Stimulation and Signal Detection:

-

Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).[5]

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the agonist solution to all wells.

-

Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

5. Data Analysis:

-

Calculate the percentage of inhibition for each antagonist concentration relative to control wells (agonist only vs. vehicle).

-

Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Patch-Clamp Electrophysiology Assay

This "gold standard" technique provides a direct measurement of ion channel currents, allowing for detailed characterization of antagonist effects on channel activity.[5][15]

-

1. Cell Preparation:

-

Plate HEK293 cells expressing TRPM8 onto glass coverslips 24-48 hours before the experiment.[5]

-

-

2. Solutions:

-

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier in the whole-cell configuration.

-

Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane before rupturing the membrane to achieve whole-cell access.

-

-

4. Data Acquisition:

-

Record baseline currents.

-

Apply a TRPM8 agonist (e.g., 100 µM menthol or a cold ramp) via a perfusion system to elicit an inward current.[5][8]

-

Once a stable response is achieved, co-apply the this compound at various concentrations with the agonist.

-

Record the inhibition of the agonist-induced current.[5]

-

-

5. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the data and fit to determine the IC50 value.[5]

-

In Vivo Cold Pressor Test (Rat)

This preclinical model assesses the analgesic potential of TRPM8 antagonists by measuring their ability to blunt the hypertensive response to a cold stimulus.[5]

-

1. Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Anesthetize the animals (e.g., with urethane).

-

Surgically implant a catheter into the femoral artery to allow for continuous monitoring of blood pressure and heart rate.[5]

-

-

2. Compound Administration:

-

Administer the this compound or vehicle via the desired route (e.g., oral gavage, intravenous) at a specific time point before the test.[5]

-

-

3. Cold Pressor Test Procedure:

-

Record a stable baseline blood pressure.

-

Immerse one of the rat's paws in a cold water bath (e.g., 2-4°C) for a fixed duration (e.g., 1-2 minutes).

-

Continuously record the blood pressure and heart rate throughout the stimulus period and during recovery. The cold stimulus typically elicits a rapid increase in blood pressure.

-

-

4. Data Analysis:

-

Quantify the peak change in mean arterial pressure (MAP) from the pre-stimulus baseline.

-

Compare the hypertensive response in antagonist-treated animals to the vehicle-treated control group.

-

Calculate the percentage of inhibition of the cold-induced pressor response to determine the in vivo efficacy of the compound. Dose-response curves can be generated to determine an ED50 value.[5]

-

Clinical Landscape and Future Directions

The therapeutic potential of TRPM8 antagonists has led to several compounds entering clinical trials, primarily for pain and migraine.[4][11]

-

PF-05105679 (Pfizer): This compound showed efficacy in a human cold pressor test, a model of cold-related pain.[11][12] However, its development was halted due to a short half-life and adverse effects, including sensations of heat.[11]

-

AMG-333 (Amgen): Developed for the treatment of migraine, this antagonist did not pass Phase I studies.[4]

-

Elismetrep (Kallyope): As of late 2025, elismetrep, an oral this compound, has shown positive results in a Phase 2b study for the acute treatment of migraine.[16] It demonstrated a favorable efficacy and safety profile, with plans for registrational studies to begin in 2026.[16]

Despite some setbacks, the clinical data, particularly the recent success of elismetrep, validates TRPM8 as a promising therapeutic target.[16] A major challenge in the field has been managing on-target side effects related to thermoregulation, as TRPM8 is involved in maintaining body temperature.[11][12] Antagonists can potentially cause hypothermia or paradoxical heat sensations.[11][12]

Future research will likely focus on developing antagonists with improved selectivity and pharmacokinetic profiles, and a wider therapeutic window to minimize side effects. The continued exploration of diverse chemical scaffolds and a deeper understanding of the structural biology of the TRPM8 channel will be instrumental in designing the next generation of antagonists to treat a range of debilitating conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity [mdpi.com]

- 9. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]

- 14. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurologylive.com [neurologylive.com]

The Core Mechanism of TRPM8 Antagonism in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve damage, is frequently characterized by cold allodynia—a painful response to innocuous cold stimuli. The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary sensor of cold and cooling agents like menthol, has emerged as a critical therapeutic target. In neuropathic states, TRPM8 expression and function are often dysregulated in primary sensory neurons, contributing significantly to the pathophysiology of cold hypersensitivity. TRPM8 antagonists function by directly blocking this channel, thereby preventing the aberrant firing of cold-sensitive neurons and mitigating pain. This guide provides a detailed examination of the mechanism of action for TRPM8 antagonists, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the core signaling pathways involved.

TRPM8 and Its Role in Neuropathic Pain

TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1] Under normal physiological conditions, its activation by cold temperatures (<26°C) or chemical agonists (e.g., menthol, icilin) allows an influx of Na⁺ and Ca²⁺ ions.[2] This leads to membrane depolarization and the generation of action potentials that travel along Aδ and C fibers to the central nervous system, where they are perceived as a cooling sensation.

In the context of neuropathic pain, which can be induced by nerve injury, chemotherapy, or metabolic diseases, the role of TRPM8 becomes pathological.[3] A significant body of evidence points to the following key changes:

-

Upregulation of TRPM8 Expression: Following nerve injury, such as in the Chronic Constriction Injury (CCI) model, the number of sensory neurons expressing TRPM8 protein and mRNA increases in the ipsilateral DRG.[1][3]

-

Functional Sensitization: Surviving neurons exhibit enhanced responsiveness to both cold and menthol, meaning the channel activates at warmer temperatures and produces a more robust signal.[3]

-

Recruitment of Nociceptors: Nerve damage may induce a functional imbalance, recruiting previously "silent" nociceptive afferents that now respond to innocuous cold, transforming a normal cooling sensation into a painful one.

This sensitization and upregulation create a state where non-painful cold stimuli are sufficient to drive robust nociceptive signaling, resulting in the characteristic cold allodynia and hyperalgesia experienced by patients.[3]

Mechanism of Action of TRPM8 Antagonists

TRPM8 antagonists exert their therapeutic effect by directly inhibiting the function of the TRPM8 ion channel. By binding to the channel protein, these small molecules prevent its opening in response to thermal (cold) or chemical stimuli. This blockade can occur through various modes, including competitive and non-competitive inhibition, ultimately preventing the influx of cations.[4]

The core therapeutic mechanism is the normalization of sensory signaling from the periphery. In a neuropathic state, where TRPM8 channels are hyperexcitable, antagonists effectively raise the threshold for neuronal firing in response to cold. By preventing the depolarization of sensitized sensory neurons, these compounds reduce the barrage of aberrant signals sent to the spinal cord, thereby alleviating cold-related neuropathic pain.[5]

Key Signaling Pathways in TRPM8 Sensitization

The upregulation of TRPM8 in neuropathic conditions is not a passive process but is driven by specific intracellular signaling cascades initiated by nerve injury. Key pathways identified include Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).

-

PKC Pathway: Nerve injury leads to the activation of PKC in DRG neurons. Activated PKC can phosphorylate TRPM8 or associated proteins, increasing channel sensitivity and contributing to the maintenance of neuropathic pain.

-

NF-κB Pathway: NF-κB is a transcription factor that plays a crucial role in inflammatory and pain signaling. Following nerve injury, NF-κB is activated and translocates to the nucleus, where it can promote the transcription of pro-nociceptive genes, including TRPM8. Studies have shown that blocking TRPM8 with an antagonist can, in turn, reduce the expression of both NF-κB and activated PKC in the DRG of neuropathic rats.

Quantitative Data on TRPM8 Antagonists

The development of TRPM8 antagonists has yielded several compounds with varying potencies and preclinical efficacy. The tables below summarize key quantitative data for representative molecules.

Table 1: In Vitro Potency of Select TRPM8 Antagonists

| Antagonist | Assay Type | Cell/Channel | Agonist/Stimulus | IC50 / IC90 | Citation(s) |

| PF-05105679 | Electrophysiology | Human TRPM8 | - | 103 nM (IC50) | [6][7] |

| AMG2850 | Ca²⁺ Uptake | Rat TRPM8 (CHO cells) | Cold | 41 ± 8 nM (IC50) | [8][9] |

| Ca²⁺ Uptake | Rat TRPM8 (CHO cells) | Icilin | 204 ± 28 nM (IC90) | [9][10] | |

| AMTB | Ca²⁺ Influx | TRPM8 | Icilin | ~590 nM (pIC50=6.23) | [11] |

| M8-An | Ca²⁺ Influx | Human TRPM8 (HEK293) | Icilin | 10.9 nM (IC50) | [5] |

| RGM8-51 | Ca²⁺ Influx | Rat TRPM8 (HEK293) | Menthol | 1.06 µM (IC50) | [12] |

| Ca²⁺ Influx | Human TRPM8 (HEK293) | Menthol | 1.74 µM (IC50) | [12] | |

| BB 0322703 | Patch-Clamp | - | - | 1.25 µM (IC50) | [13][14] |

| PBMC | Ca²⁺ Microfluorimetry | - | - | < 1 nM (IC50) | [15] |

Table 2: Preclinical Efficacy of TRPM8 Antagonists in Neuropathic Pain Models

| Antagonist | Animal Model | Pain Modality | Key Result | Citation(s) |

| AMG2850 | Spinal Nerve Ligation (SNL), Rat | Tactile Allodynia | No significant therapeutic effect at doses up to 100 mg/kg. | [9][10] |

| RGM8-51 | Oxaliplatin-Induced, Mouse | Cold Hypersensitivity | In vivo antinociceptive activity observed. | [12][16] |

| CCI, Rat | Cold, Mechanical, Heat Hypersensitivity | Reduced hypersensitivity. | [12][16] | |

| PBMC | CCI, Mouse | Cold Hypersensitivity | Significantly reduced cold hypersensitivity scores vs. vehicle. | [15] |

| M8-An | Spinal Nerve Ligation, Rat | Cold Hypersensitivity | Attenuated behavioral responses to cold stimulation. | [5] |

| Janssen Cmpds | Neuropathic Pain Model, Rat | Cold Allodynia | Effective in suppressing cold-induced allodynia. | [3] |

| Glenmark Cmpd | Oxaliplatin-Induced, Rat | Cold Allodynia | Efficacious at a 30 mg/kg dose. | [3] |

Table 3: Clinical Trials of TRPM8 Antagonists

| Compound | Phase | Indication | Key Findings & Status | Citation(s) |

| PF-05105679 | Phase 1 | Cold-Related Pain | 900 mg dose showed efficacy in a cold pressor test comparable to oxycodone. Did not affect core body temperature. Development limited by short half-life and adverse events (intolerable hot sensation). | [2][7][17][18] |

| Elismetrep | Phase 2b | Acute Migraine | Positive results announced; demonstrated favorable efficacy and safety. Registrational studies planned for 2026. | [19] |

| AMG-333 | Phase 1 | Migraine | Did not advance beyond Phase 1 due to safety concerns/adverse effects. | [18] |

Experimental Protocols and Methodologies

The evaluation of TRPM8 antagonists relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.

In Vitro Assays

-

Calcium Influx Assays:

-

Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i).

-

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the TRPM8 channel of interest (e.g., human, rat) are cultured to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) for a specified time at 37°C.

-

Assay: Cells are washed and incubated with varying concentrations of the test antagonist for a short period.

-

Activation: A known TRPM8 agonist (e.g., menthol, icilin) is added to stimulate channel opening and subsequent Ca²⁺ influx.

-

Detection: Changes in fluorescence intensity are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Analysis: The antagonist's inhibitory effect is quantified, and IC50 values are calculated from concentration-response curves.[11][14]

-

-

-

Electrophysiology (Whole-Cell Patch-Clamp):

-

Objective: To directly measure the antagonist's effect on ion currents flowing through the TRPM8 channel.

-

Methodology:

-

Cell Preparation: A single TRPM8-expressing cell is selected for recording.

-

Patching: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Stimulation: TRPM8 channels are activated using a chemical agonist (e.g., menthol) in the extracellular solution or by changing the temperature of the perfusate.

-

Recording: Inward and outward currents are recorded in response to voltage steps or ramps.

-

Antagonist Application: The antagonist is perfused onto the cell, and the reduction in the agonist-evoked current is measured to determine potency (IC50).[12][14]

-

-

In Vivo Neuropathic Pain Models

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve:

-

Objective: To create a model of traumatic nerve injury that results in persistent pain behaviors, including cold allodynia.

-

Methodology:

-

Anesthesia: Rodents (typically rats or mice) are deeply anesthetized.

-

Surgery: The common sciatic nerve is exposed at the mid-thigh level.

-

Ligation: Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve at ~1 mm intervals, causing a mild constriction.

-

Closure: The muscle and skin are sutured.

-

Post-Operative Care: Animals are monitored and allowed to recover. Pain-like behaviors typically develop over several days to weeks.[3]

-

-

-

Chemotherapy-Induced Neuropathic Pain (e.g., Oxaliplatin Model):

-

Objective: To model the painful peripheral neuropathy that is a common side effect of certain chemotherapeutic agents.

-

Methodology:

-

Drug Administration: Rodents receive repeated systemic administrations (e.g., intraperitoneal) of oxaliplatin over a period of days.

-

Behavioral Testing: Animals are tested for the development of cold and mechanical hypersensitivity, which typically manifests after a cumulative dose is reached.[13]

-

-

Behavioral Assays

-

Cold Allodynia (Acetone Drop Test):

-

Objective: To quantify hypersensitivity to a non-noxious cooling stimulus.

-

Methodology:

-

Acclimation: The animal is placed on an elevated mesh platform in a clear enclosure and allowed to acclimate.

-

Stimulation: A drop of acetone is applied to the plantar surface of the hind paw, causing evaporative cooling.

-

Observation: The animal's response is observed for a set period (e.g., 1 minute). Behaviors such as paw withdrawal, flinching, licking, or shaking are recorded.

-

Scoring: The duration or frequency of the pain-related behaviors is scored to quantify the level of cold allodynia.[3][15]

-

-

Conclusion and Future Directions

The role of TRPM8 as a key mediator of cold sensation and its pathological dysregulation in neuropathic states establishes it as a compelling target for the treatment of chronic pain. TRPM8 antagonists have consistently demonstrated the ability to reverse cold hypersensitivity in a variety of preclinical models by blocking the aberrant signaling at its source in peripheral sensory neurons.

However, the translation to clinical success has been challenging. The primary hurdles include managing on-target side effects, such as alterations in thermoregulation and paradoxical sensations of heat, which have limited the therapeutic window for some candidates.[2][18] The divergent efficacy of some compounds against mechanical versus thermal hypersensitivity also highlights the complexity of neuropathic pain signaling and suggests that TRPM8's role may vary depending on the specific pain modality and underlying pathology.[9][10]

Future research should focus on:

-

Developing antagonists with improved selectivity and pharmacokinetic profiles to widen the therapeutic index.

-

Elucidating the specific patient populations most likely to benefit from TRPM8 antagonism.

-

Investigating the potential for combination therapies, where TRPM8 antagonists could be paired with drugs targeting other pain pathways.

Despite the challenges, the clear mechanistic rationale and positive preclinical data ensure that TRPM8 will remain an area of intense investigation in the quest for novel, more effective treatments for neuropathic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of vinylcycloalkyl-substituted benzimidazole TRPM8 antagonists effective in the treatment of cold allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel this compound attenuates cold hypersensitivity after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]

- 16. β-Lactam this compound RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PF-05105679 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. neurologylive.com [neurologylive.com]

Probing the Cold Gate: A Technical Guide to Investigating TRPM8 Antagonists in Migraine Therapy Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold and cooling agents, has emerged as a compelling, genetically validated target for the development of novel migraine therapeutics. The expression of TRPM8 on trigeminal sensory neurons, which are pivotal in the pathophysiology of migraine, positions it as a key player in modulating the signaling pathways that lead to migraine pain. However, the dual pro- and anti-nociceptive roles observed in preclinical studies present a complex challenge. This technical guide provides an in-depth overview of the core methodologies and signaling pathways involved in the investigation of TRPM8 antagonists for migraine therapy. It is designed to equip researchers and drug development professionals with the necessary information to design, execute, and interpret key experiments in this promising area of neuroscience.

The Role of TRPM8 in Migraine Pathophysiology

Genome-wide association studies (GWAS) have consistently identified single nucleotide polymorphisms (SNPs) in the TRPM8 gene associated with a reduced risk of migraine, providing strong genetic validation for its involvement in the disease.[1][2] TRPM8 is a non-selective cation channel expressed on a subset of primary sensory neurons of the trigeminal ganglia that innervate the meninges.[1][3] Activation of these neurons is a critical event in the initiation of a migraine attack.

The precise role of TRPM8 in migraine is multifaceted. While cold is a known trigger for migraine in some individuals, the TRPM8 agonist menthol has been reported to provide pain relief.[2] Preclinical studies have mirrored this complexity, with TRPM8 activation shown to both elicit and alleviate headache-like behaviors in animal models.[2] This duality underscores the need for a thorough investigation of both agonists and antagonists as potential therapies. Recent preclinical evidence, however, suggests that TRPM8 channels and afferents are required for cutaneous allodynia and spontaneous pain induced by migraine triggers like nitroglycerin (NTG) and calcitonin gene-related peptide (CGRP), strengthening the rationale for an antagonistic approach.[4][5]

TRPM8 Signaling in Trigeminal Neurons

Upon activation by cold temperatures or chemical agonists like menthol and icilin, TRPM8 undergoes a conformational change, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This leads to depolarization of the neuronal membrane and the initiation of an action potential. The subsequent increase in intracellular Ca²⁺ is a critical second messenger, triggering downstream signaling cascades.

Several pathways are known to modulate TRPM8 activity. Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for its activation, and its depletion through phospholipase C (PLC) activation can inhibit channel function.[3][6] The channel's activity is also modulated by G-protein coupled receptors (GPCRs) and phosphorylation by protein kinase A (PKA) and protein kinase C (PKC).[3][7][8] In the context of migraine, a key consequence of trigeminal neuron activation is the release of vasoactive neuropeptides, most notably CGRP, a central player in migraine pathology.[2][5][9] TRPM8 antagonists are hypothesized to prevent this initial depolarization and subsequent CGRP release, thereby blocking the cascade of events that leads to migraine pain.

Quantitative Data for Preclinical TRPM8 Antagonists

The development of potent and selective TRPM8 antagonists has been a focus of several pharmaceutical programs. Below is a summary of publicly available data for key preclinical and clinical compounds.

| Compound | Target Species | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |

| AMG-333 | Human | 13 nM | Rat Wet-Dog Shake | ED50 = 1.14 mg/kg | [10] |

| Rat Cold Pressor Test | ED50 = 1.10 mg/kg | [10] | |||

| PF-05105679 | Human | 103 nM | Guinea Pig Bladder (menthol) | IC50 = 200 nM | [11][12][13] |

| Human Cold Pressor Test | Significant pain reduction at 900mg | [11][12][13] | |||

| PBMC | Rat | Not specified | Mouse NTG-induced allodynia | Prevents acute allodynia | [4] |

| RGM8-51 | Rat | 1.06 µM (Ca²⁺ microfluorography) | Mouse NTG-induced hyperesthesia | Reduces mechanical hypersensitivity | [14] |

| Human | 1.74 µM (Ca²⁺ microfluorography) | [14] | |||

| Rat | 0.97 µM (Patch-clamp) | [14] | |||

| Elismetrep | Human | Preclinical data not detailed | Phase 2b Clinical Trial | Favorable efficacy in acute migraine | [1][15] |

Note: This table is not exhaustive and represents a selection of compounds with available data. Direct comparison of potency and efficacy can be challenging due to variations in experimental protocols.

Experimental Protocols

A systematic evaluation of a novel this compound involves a tiered approach, beginning with in vitro characterization and progressing to in vivo models of migraine-like pain.

In Vitro Assays

This high-throughput assay is the primary method for screening and determining the potency (IC50) of TRPM8 antagonists.[16][17][18]

-

Objective: To quantify the inhibitory effect of a test compound on TRPM8 activation by measuring changes in intracellular calcium.

-

Cell Lines: HEK293 or CHO cells stably expressing the human TRPM8 channel. Wild-type, non-transfected cells are used as a negative control.

-

Materials:

-

TRPM8-expressing and wild-type cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

TRPM8 agonist (e.g., menthol or icilin)

-

Test compound and reference antagonist (e.g., AMTB)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence microplate reader (e.g., FLIPR, FlexStation)

-

-

Protocol:

-

Cell Plating: Seed TRPM8-expressing cells into the microplates and culture overnight to achieve 80-90% confluency.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash away excess dye. Add varying concentrations of the test compound or reference antagonist to the wells and incubate for 10-20 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence for 10-20 seconds. Add a pre-determined concentration (typically EC80) of a TRPM8 agonist (e.g., menthol) to all wells and continue recording the fluorescence signal for 2-5 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone. Fit the data to a dose-response curve to determine the IC50 value.

-

Selectivity Profiling: To assess selectivity, the assay can be adapted to use cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) and their respective agonists.

-

This technique provides a direct measure of ion channel currents, allowing for a detailed characterization of the antagonist's mechanism of inhibition.[10][17][19][20]

-

Objective: To characterize the effect of a test compound on TRPM8-mediated ion currents.

-

Cell Lines: HEK293 cells expressing the human TRPM8 channel, plated on glass coverslips.

-

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

TRPM8 agonist (e.g., menthol) and test compound

-

-

Protocol:

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a TRPM8-expressing cell. Clamp the membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Record baseline membrane currents.

-

Agonist Application: Perfuse the cell with an extracellular solution containing a TRPM8 agonist to activate the channel and record the resulting inward current.

-

Antagonist Application: Once a stable agonist-induced current is achieved, co-perfuse the cell with the agonist and varying concentrations of the test compound.

-

Data Analysis: Measure the reduction in the peak current amplitude at each concentration of the antagonist. Generate a dose-response curve to calculate the IC50. The voltage-dependence of the block can also be investigated using voltage-step protocols.

-

In Vivo Models

NTG, a nitric oxide donor, is a well-validated migraine trigger in humans and induces a state of central sensitization and cutaneous allodynia in rodents, mimicking key features of a migraine attack.[14][21][22][23][24]

-

Objective: To assess the efficacy of a this compound in reversing or preventing NTG-induced mechanical allodynia.

-

Animals: Male or female C57BL/6 mice or Sprague-Dawley rats.

-

Materials:

-

Nitroglycerin (NTG) solution

-

Test compound

-

Von Frey filaments for assessing mechanical sensitivity

-

Testing apparatus with an elevated mesh floor

-

-

Protocol:

-

Acclimatization: Habituate the animals to the testing environment and handling for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold using von Frey filaments. This is typically done by applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

NTG Administration: Administer NTG (typically 10 mg/kg, i.p.) to induce a migraine-like state.

-

Compound Administration: The test compound can be administered either before (preventative paradigm) or after (reversal paradigm) the NTG injection.

-

Post-NTG Measurement: At a specified time point after NTG administration (e.g., 2 hours), re-assess the paw withdrawal threshold. A significant decrease in the threshold in the vehicle-treated group indicates the development of allodynia.

-

Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and compound-treated groups. Efficacy is demonstrated by a significant prevention or reversal of the NTG-induced decrease in withdrawal threshold.

-

The TRPM8 super-agonist icilin induces a robust and quantifiable "wet-dog shake" (WDS) behavior in rats, which is a centrally mediated response to TRPM8 activation. This model is a useful pharmacodynamic assay to confirm target engagement in vivo.[25][26][27][28]

-

Objective: To assess the in vivo target engagement of a this compound by measuring its ability to block icilin-induced WDS.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

Icilin solution

-

Test compound

-

Observation chambers

-

-

Protocol:

-

Acclimatization: Habituate the rats to the observation chambers.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., p.o.) at a specified time before icilin challenge.

-

Icilin Administration: Administer icilin (e.g., 2.5 mg/kg, i.p.) to induce the WDS behavior.

-

Observation: Immediately after icilin injection, place the rat in the observation chamber and count the number of WDS events over a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of WDS events in the compound-treated groups to the vehicle-treated group. A dose-dependent reduction in WDS indicates in vivo target engagement of the TRPM8 channel.

-

The CPT in rodents is a model of acute pain that assesses the analgesic potential of compounds by measuring their ability to attenuate the hypertensive response to a cold stimulus.[15][29]

-

Objective: To evaluate the analgesic effect of a this compound on cold-induced pain responses.

-

Animals: Adult male Sprague-Dawley rats.

-

Materials:

-

Anesthetic (e.g., urethane)

-

Catheters for arterial blood pressure monitoring

-

Ice-cold water bath (0.5°C)

-

Test compound

-

-

Protocol:

-

Animal Preparation: Anesthetize the rat and catheterize the femoral artery to continuously monitor mean arterial pressure (MAP) and heart rate (HR).

-

Compound Administration: Administer the test compound or vehicle.

-

CPT Procedure: After a stabilization period, immerse the hindlimbs and ventral portion of the rat's body in the ice-cold water for a short duration (e.g., 2 minutes).

-

Data Recording: Record the changes in MAP and HR during the cold stimulus.

-

Data Analysis: Compare the peak increase in MAP and HR in the compound-treated group to the vehicle-treated group. A significant attenuation of the hypertensive and tachycardic response indicates an analgesic effect.

-

Conclusion and Future Directions

The investigation of TRPM8 antagonists for migraine therapy is a rapidly evolving field. While the initial clinical development of some antagonists has been halted due to side effects such as sensations of heat, the recent positive phase 2b results for elismetrep have revitalized interest in this target.[1][14][15] The complex pharmacology of TRPM8 necessitates a rigorous and systematic approach to drug discovery, employing a combination of in vitro and in vivo models to fully characterize the potency, selectivity, and therapeutic potential of novel compounds. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to confidently navigate the challenges and opportunities in targeting TRPM8 for the acute treatment of migraine. Future research will likely focus on developing antagonists with improved side effect profiles and exploring their potential in combination with existing migraine therapies, such as CGRP antagonists.

References

- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient receptor potential melastatin 8 (TRPM8) is required for nitroglycerin and calcitonin gene-related peptide induced migraine-like pain behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans | Semantic Scholar [semanticscholar.org]

- 12. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. scantox.com [scantox.com]

- 25. benchchem.com [benchchem.com]

- 26. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cold pressor test in the rat: medullary and spinal pathways and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPM8 Antagonism in Non-Neuronal Cells: A Technical Guide

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, canonically known as the primary sensor of cold temperatures in the nervous system, is increasingly recognized for its significant role in the pathophysiology of non-neuronal cells.[1] Aberrant expression of TRPM8 has been identified in a multitude of cancers, including those of the prostate, bladder, pancreas, and skin, where it influences critical cellular processes such as proliferation, apoptosis, and migration.[2] Consequently, TRPM8 has emerged as a promising therapeutic target, with antagonists being developed to modulate its activity. This guide provides an in-depth technical overview of the effects of TRPM8 antagonists on various non-neuronal cell types, summarizing quantitative data, detailing relevant signaling pathways, and providing standardized experimental protocols to aid in future research and development.

TRPM8 Expression and Function in Non-Neuronal Tissues

While its function as a cold receptor in sensory neurons is well-established, TRPM8 is also expressed in a variety of non-neuronal tissues, including the prostate, bladder, lungs, and skin.[3][4] In these tissues, its function is less understood but appears to be involved in processes ranging from ion homeostasis to cell differentiation.[1][5] In the context of malignancy, TRPM8 expression is often dysregulated. For instance, its expression is elevated in early-stage prostate cancer and various other carcinomas, implicating it in tumor progression.[6][7] This has made the channel an attractive target for cancer therapy.[8]

Effects of TRPM8 Antagonists on Cancer Cell Pathophysiology

Pharmacological inhibition of the TRPM8 channel has demonstrated significant anti-neoplastic effects across a range of cancer cell lines. These effects are primarily centered on the reduction of cell viability, inhibition of proliferation and migration, and induction of apoptosis.

Prostate Cancer

The role of TRPM8 in prostate cancer is the most studied, yet it remains complex due to its dependence on the androgen receptor (AR) status of the cells.[9]

-

AR-Positive (e.g., LNCaP cells): TRPM8 antagonists effectively inhibit proliferation, migration, and invasiveness.[2] They can reverse the androgen-induced increase in calcium influx and subsequent signaling that promotes cell growth.[1][10]

-

AR-Negative (e.g., PC-3, DU145 cells): The effects are more varied. However, several studies show that TRPM8 blockers and siRNA-mediated knockdown can reduce the proliferation of these cell lines.[9][11]

Bladder Cancer

In bladder cancer cell lines such as T24, TRPM8 antagonists have shown clear anti-tumor activity.

-

The antagonist BCTC reduces cell viability, proliferation, and migration in a dose-dependent manner.[1][12]

Osteosarcoma

TRPM8 inhibition has shown promise in osteosarcoma cell lines.

-

The antagonist AMTB decreases cell proliferation and migration while promoting apoptosis.[2]

-

Notably, AMTB acts synergistically with the chemotherapeutic agent cisplatin, suggesting a role for TRPM8 antagonists in combination therapies to enhance anti-tumoral effects.[1][2]

Other Cancers

The inhibitory effects of TRPM8 antagonists have been observed in several other non-neuronal cancers:

-

Colorectal Cancer: Channel inhibition reduces viability and promotes apoptosis in Caco-2 and HCT116 cell lines.[1][2]

-

Melanoma: The antagonist AMTB was found to suppress the DNA damage response following gamma-irradiation in B16 melanoma cells, thereby promoting radiosensitization.[1][2]

-

Esophageal Cancer: The antagonist RQ-00203078 has been shown to decrease cancer cell proliferation and viability by inducing apoptosis.[1]

Quantitative Data Summary: In Vitro Effects of TRPM8 Antagonists

The following tables summarize the quantitative effects of various TRPM8 antagonists on different non-neuronal cancer cell lines as reported in the literature.

| Antagonist | Cell Line | Cancer Type | Assay | Reported Effect | Citation |

| BCTC | T24 | Bladder | Viability (MTT) | Dose-dependent inhibition (0-80 µM) | [12] |

| T24 | Bladder | Proliferation | Reduction | [1] | |

| T24 | Bladder | Migration | Reduction | [1] | |

| AMTB | Osteosarcoma lines | Osteosarcoma | Proliferation | Decrease | [2] |

| Osteosarcoma lines | Osteosarcoma | Migration | Decrease | [2] | |

| Osteosarcoma lines | Osteosarcoma | Apoptosis | Promotion | [2] | |

| Melanoma lines | Melanoma | Proliferation | No significant effect at 5 µM | [13] | |

| Various | LNCaP | Prostate (AR+) | Proliferation | Inhibition | [1][10] |

| LNCaP | Prostate (AR+) | Migration | Inhibition | [1][10] | |

| LNCaP | Prostate (AR+) | Invasion | Inhibition | [2] | |

| RQ-00203078 | Esophageal cancer lines | Esophageal | Proliferation | Decrease | [1] |

| Esophageal cancer lines | Esophageal | Apoptosis | Induction | [1] |

| Antagonist | Reported IC50 | Target / Assay Context | Citation |

| AMTB | 0.6 µM | General antagonist activity | [13] |

| PBMC | < 1 nM | Inhibition of menthol-evoked TRPM8 currents | [14] |

| PF-05105679 | N/A (Clinical) | Used in clinical trials for cold-related pain | [15] |

| Menthyl derivative (1) | 700 ± 200 nM | Inhibition of menthol-stimulated currents (hTRPM8) | [16] |

| β-lactam (16) | 50 nM | Blockade of menthol-induced currents (rTRPM8) | [17] |

Signaling Pathways Modulated by TRPM8 Antagonism

TRPM8 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺, which acts as a crucial second messenger to initiate downstream signaling cascades.[3] TRPM8 antagonists prevent this initial Ca²⁺ influx, thereby inhibiting these pathways. Key pathways implicated in the effects of TRPM8 in non-neuronal cells include the PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell growth, survival, and motility.

-

AKT/GSK-3β Pathway: This pathway is crucial for cell survival and proliferation. TRPM8 activation has been linked to the phosphorylation of AKT and GSK-3β in breast cancer and osteosarcoma cells.[6] Inhibition of TRPM8 in bladder cancer cells leads to alterations in this pathway, contributing to reduced viability.[12]

-

MAPK (ERK, p38) Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, regulate a wide range of cellular processes, including proliferation and stress responses. TRPM8 silencing in bladder cancer cells decreases the phosphorylation of both ERK1/2 and p38.[12]

-

TGF-β Pathway: In osteosarcoma, the antagonist AMTB has been shown to affect the phosphorylation of Smad2 and Smad3, key components of the TGF-β signaling pathway, which is involved in cell growth and differentiation.[1][2]

-

Focal Adhesion Kinase (FAK): FAK is a critical protein in cell migration. Overexpression of TRPM8 in PC-3 prostate cancer cells was found to inhibit migration through the inactivation of FAK.[18]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide standardized protocols for key in vitro assays used to evaluate the effects of TRPM8 antagonists.

References

- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 2. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA interference-mediated depletion of TRPM8 enhances the efficacy of epirubicin chemotherapy in prostate cancer LNCaP and PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPM8 Inhibition Regulates the Proliferation, Migration and ROS Metabolism of Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of TRPM8 on the proliferation and motility of prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of TRPM8 Antagonism: A Technical Guide for Researchers

An In-depth Exploration of the TRPM8 Channel Architecture, Antagonist Binding Sites, and Key Experimental Methodologies for Drug Discovery Professionals.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target for a range of conditions including neuropathic pain, migraine, and overactive bladder, has been the subject of intensive research. This technical guide provides a comprehensive overview of the current understanding of the TRPM8 channel's structure, the binding sites of its antagonists, and the detailed experimental protocols used to investigate these aspects, tailored for researchers, scientists, and drug development professionals.

TRPM8 Channel Structure: An Architectural Overview

The TRPM8 channel is a homotetrameric protein, with each of the four identical subunits comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini. The overall architecture can be broadly divided into the transmembrane domain (TMD) and the cytoplasmic domains.

Transmembrane Domain (TMD): The TMD is responsible for ion permeation and sensing of voltage and chemical ligands.

-

Voltage-Sensor-Like Domain (VSLD): Formed by helices S1-S4, this domain is not only involved in voltage sensing but also forms a crucial part of the binding pocket for both agonists and antagonists.[1][2]

-

Pore Domain: Composed of helices S5 and S6 and the intervening pore loop from each of the four subunits, this domain forms the ion conduction pathway. The pore is characterized by a selectivity filter that allows the passage of cations, with a notable permeability to Ca²⁺.[1][3]

Cytoplasmic Domains: The large N- and C-terminal domains contribute to channel assembly, trafficking, and modulation by intracellular signaling molecules. The C-terminal domain contains the conserved TRP domain, which is crucial for channel gating and interaction with other proteins and lipids.

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structure of TRPM8 in various states, including apo (ligand-free), agonist-bound, and antagonist-bound forms.[4][5][6][7] These structural studies have provided unprecedented insights into the conformational changes associated with channel gating and inhibition.

Table 1: Cryo-EM Structures of TRPM8 in Complex with Antagonists

| PDB ID | Species | Ligand | Resolution (Å) | Key Findings |

| 6O6R | Parus major (great tit) | AMTB | 3.6 | Revealed the antagonist binding pocket in the VSLD.[1] |

| 6O72 | Parus major (great tit) | TC-I 2014 | 3.2 | Provided further detail on the malleable nature of the antagonist binding site.[1] |

Antagonist Binding Sites: Unlocking the Mechanism of Inhibition

Structural and functional studies have pinpointed a well-defined antagonist binding pocket located within a cavity formed by the VSLD (S1-S4 helices) and the C-terminal TRP domain of an adjacent subunit.[1][2] This pocket is distinct from the primary binding sites for some agonists like menthol, suggesting an allosteric mechanism of inhibition for many antagonists.

Key residues within this pocket that interact with various antagonists have been identified through mutagenesis and structural studies. These interactions, primarily hydrophobic and van der Waals forces, stabilize the antagonist within the pocket and lock the channel in a closed or non-conducting state. The malleable nature of this binding pocket allows it to accommodate a diverse range of chemical scaffolds, a feature that is actively being exploited in the design of novel TRPM8 inhibitors.[7]

Table 2: A Selection of TRPM8 Antagonists and their In Vitro Potency

| Antagonist | Species | Assay Type | IC₅₀ | Reference |

| Elismetrep | Human | Calcium Mobilization | 9.1 pIC₅₀ (0.09 nM) | [8] |

| KPR-5714 | Human | Not Specified | 25.3 nM | [9] |

| AMG333 | Human | Not Specified | 13 nM | [10] |

| PF-05105679 | Human | FLIPR | 103 nM | [11][12] |

| AMTB | Rat | Calcium Influx | ~200 nM | [13] |

| TC-I 2014 | Not Specified | Not Specified | Not Specified | [1] |

| Sesamin | Not Specified | Calcium Mobilization | 9.79 µM | [9] |

| Oroxylin A | Not Specified | Not Specified | 1.7 µM | [9] |

| Nebivolol | Not Specified | Patch Clamp | 0.97 µM | [14] |

| Carvedilol | Not Specified | Patch Clamp | 9.1 µM | [14] |

| β-lactam 39 | Not Specified | Patch Clamp | 42 nM | [15] |

| Compound 16 (β-lactam) | Rat | Calcium Influx | 0.02 µM | [16] |

| Compound 14 (β-lactam) | Rat | Calcium Influx | 0.3 µM | [16] |

| BB 0322703 | Rat | Calcium Fluorimetry | 1.25 µM | [17] |

Note: IC₅₀ values can vary depending on the experimental conditions, cell type, and agonist used.

Signaling Pathways Modulating TRPM8 Activity

The activity of the TRPM8 channel is tightly regulated by various intracellular signaling pathways, which can either enhance or suppress its function. Understanding these pathways is crucial for comprehending the physiological roles of TRPM8 and for developing targeted therapeutics.

A key inhibitory pathway involves the activation of Gq-protein coupled receptors (GPCRs). Upon agonist binding, the Gαq subunit of the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a critical lipid for TRPM8 channel function.[1][18][19] The depletion of PIP₂ leads to the inhibition of TRPM8 activity. Furthermore, evidence suggests that the activated Gαq subunit can also directly bind to and inhibit the TRPM8 channel.[18][20]

References

- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation | MDPI [mdpi.com]

- 2. Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure of human TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPM8 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]

- 15. Recent Progress in TRPM8 Modulation: An Update [mdpi.com]

- 16. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity | MDPI [mdpi.com]

- 17. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The TRPM8 ion channel comprises direct Gq protein-activating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Dichotomous Role of TRPM8 in Visceral Pain: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, renowned for its role as a principal sensor of cold temperatures, is emerging as a critical and complex modulator of visceral pain. Predominantly expressed in a subset of primary afferent neurons innervating visceral organs such as the colon, bladder, and pancreas, TRPM8's involvement in visceral nociception is multifaceted, exhibiting both pro- and anti-nociceptive properties.[1][2][3][4] In pathological states, such as inflammatory bowel disease and painful bladder syndrome, the expression of TRPM8 is often significantly upregulated, correlating with pain symptoms.[5][6][7][8] However, activation of the channel can also lead to analgesia, primarily through its inhibitory crosstalk with other key nociceptive channels like TRPV1 and TRPA1.[1][9][10][11] This guide provides an in-depth analysis of the physiological role of TRPM8 in visceral pain pathways, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling interactions to inform future research and therapeutic development.

TRPM8 Expression in Visceral Afferent Pathways

TRPM8 is a non-selective cation channel expressed in a subpopulation of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which innervate visceral tissues.[5][12][13] Its expression is not limited to nerve fibers; it has also been identified in the luminal epithelial cells of the colon and the urothelium of the bladder.[6][14] Under pathological conditions, TRPM8 expression is dynamically regulated.

Key Findings on TRPM8 Expression:

-

Colon: In healthy states, TRPM8 immunoreactivity is higher in the distal colon compared to the proximal and transverse sections.[5][7] In mouse models of colitis (induced by DSS or TNBS), the number of TRPM8-expressing nerve fibers in the colonic mucosa increases dramatically.[5][7][15] Similarly, TRPM8 mRNA and protein expression are elevated in the colonic biopsy tissues of patients with Irritable Bowel Syndrome (IBS) compared to healthy controls.[8]

-

Bladder: TRPM8-immunoreactive nerve fibers are significantly increased in the suburothelium of patients with painful bladder syndrome (PBS) and idiopathic detrusor overactivity (IDO).[6][16] The density of these fibers shows a significant positive correlation with pain and urinary frequency scores in these patients.[6][17]

-

Pancreas: While the role of other TRP channels like TRPV1 and TRPA1 in pancreatitis pain is well-documented, the specific contribution of TRPM8 is an area of ongoing investigation.[18][19][20][21] However, TRPM8 expression has been noted in normal pancreatic tissue, specifically in central acinar and islet endocrine cells.[22]

-

Esophagus: TRPM8 is preferentially expressed and functional in vagal jugular nociceptive C-fibers that innervate the esophagus, co-localizing with TRPV1, but is largely absent in nodose neurons.[23]

Table 1: Quantitative Changes in TRPM8 Expression in Visceral Pain Conditions

| Organ/Condition | Model/Species | Finding | Fold/Percent Change | Reference |

| Colon | DSS-induced colitis (Mouse) | Increased TRPM8-immunoreactive nerve fibers in mucosa | Drastically increased vs. control | [5][7] |

| TNBS-induced colitis (Mouse) | Increased TRPM8-immunoreactive nerve fibers in mucosa | Drastically increased vs. control | [5][7] | |

| Irritable Bowel Syndrome (Human) | Increased TRPM8 mRNA expression in colonic biopsies | p < 0.001 vs. control | [8] | |

| Bladder | Painful Bladder Syndrome (Human) | Increased TRPM8-immunoreactive nerve fibers | p < 0.0001 vs. control | [6] |

| Idiopathic Detrusor Overactivity (Human) | Increased TRPM8-immunoreactive nerve fibers | p = 0.0249 vs. control | [6] | |

| General | Colonic Afferents (Mouse) | Subpopulation of splanchnic afferents responding to icilin | 24% (n=58) | [9] |

| Colonic Afferents (Mouse) | Icilin-responding afferents also responding to capsaicin | 33% (of icilin responders) | [9] |

The Dual Role of TRPM8 in Visceral Nociception

The function of TRPM8 in visceral pain is paradoxical. Depending on the context—physiological versus pathological state, acute versus chronic activation—TRPM8 can either drive or inhibit nociceptive signaling.

Pro-Nociceptive Role: Under inflammatory conditions, the upregulation of TRPM8 appears to contribute to visceral hypersensitivity.[5][7] Intracolonic administration of the TRPM8 agonist WS-12 in mice with experimental colitis induced visceral pain-like behaviors that were significantly more pronounced than in control mice.[3][5][7] These responses were attenuated by the TRPM8 antagonist AMTB, confirming the channel's involvement.[5][7] This pro-nociceptive effect is linked to the co-localization of TRPM8 with neuropeptides like calcitonin gene-related peptide (CGRP) and substance P in mucosal nerve fibers.[5][7]

Anti-Nociceptive Role: Conversely, there is substantial evidence for an analgesic role for TRPM8 activation.[1][10] This is thought to occur primarily through the inhibition of other pro-nociceptive TRP channels. Activation of TRPM8 by agonists like icilin or menthol can desensitize colonic afferent fibers to mechanical stimuli and reduce the chemosensory response to the TRPV1 agonist capsaicin and the TRPA1 agonist AITC.[9] In IBS patients, compounds containing peppermint oil (a TRPM8 agonist) have been reported to reduce symptoms of bowel hypersensitivity.[8][9] Furthermore, activation of TRPM8 can suppress the release of the inflammatory neuropeptide CGRP, providing a neurogenic anti-inflammatory effect.[14][15]

Signaling Pathways and Molecular Interactions

The ultimate effect of TRPM8 activation on visceral sensation is determined by its interaction with other signaling molecules and ion channels within the sensory neuron.

Crosstalk with TRPV1 and TRPA1: A key mechanism for TRPM8-mediated analgesia is its functional inhibition of TRPV1 and TRPA1, two channels strongly implicated in inflammatory visceral pain.[5][9][24] Activation of TRPM8 can lead to a Ca²⁺-dependent desensitization of these channels.[2] This interaction is not merely a one-way street; in some contexts, these channels are co-expressed and can influence each other's function, forming a complex sensory integration hub at the peripheral nerve ending.[9] For instance, in a guinea pig model of cystitis, high-threshold muscular-mucosal afferents were sensitized via TRPM8, while high-threshold muscular afferents were sensitized via TRPV1, and mucosal afferents by both, highlighting a differential role based on afferent type.[24]

Downstream Signaling: TRPM8 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺ and Na⁺, depolarizing the neuron.[25] This Ca²⁺ influx is a critical signaling event. It can trigger the release of neurotransmitters and neuropeptides like CGRP and Substance P, but it also initiates intracellular signaling cascades that can lead to channel desensitization.[5][7][25] One proposed mechanism involves the activation of Ca²⁺-dependent phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid required for TRPM8 activity.[25] The resulting diacylglycerol (DAG) can activate Protein Kinase C (PKC), which in turn phosphorylates and downregulates TRPM8 activity.[25][26]

Experimental Protocols for Studying TRPM8 in Visceral Pain

Investigating the role of TRPM8 requires a combination of in vivo models, behavioral assessments, and ex vivo/in vitro techniques.

Animal Models of Visceral Pain

-

Dextran Sodium Sulfate (DSS)-Induced Colitis:

-

Principle: Administration of DSS in drinking water (typically 2-5% w/v for 5-7 days) induces epithelial damage and a robust inflammatory response in the colon of mice, mimicking aspects of ulcerative colitis.[5][15]

-

Protocol: C57BL/6 mice are given DSS in their drinking water. Control mice receive regular water. Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI). Tissues are harvested for histology and molecular analysis at the end of the period.[15]

-

-

Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis:

-

Principle: Intrarectal administration of the haptenating agent TNBS dissolved in ethanol breaks the mucosal barrier and induces a T-cell mediated transmural inflammation, modeling Crohn's disease.[5][7]

-

Protocol: Mice are lightly anesthetized, and a catheter is inserted intrarectally to administer TNBS/ethanol solution. Control animals receive saline. Animals are monitored for weight loss and signs of distress.[7]

-

-

Protamine Sulfate/Zymosan-Induced Cystitis:

-

Principle: Intravesical instillation of protamine sulfate disrupts the bladder glycosaminoglycan (GAG) layer, followed by zymosan (a yeast cell wall component) to induce a mild, non-ulcerative inflammation and bladder hypersensitivity.[24]

-

Protocol: In anesthetized female guinea pigs, the bladder is catheterized and instilled with protamine sulfate, followed by zymosan. This model is used for subsequent cystometry or visceromotor response testing.[24]

-

-

Acetic Acid-Induced Writhing:

-

Principle: Intraperitoneal injection of a dilute irritant like acetic acid causes visceral pain, manifesting as stereotyped "writhing" or stretching behaviors. It is a common acute model for screening visceral analgesics.[10][27]

-

Protocol: Mice receive an intraperitoneal injection of 0.6% acetic acid. Immediately after, the number of writhes (abdominal constrictions followed by stretching of hind limbs) is counted for a set period (e.g., 20-30 minutes).[10][27]

-

Assessment of Visceral Nociception

-

Visceromotor Response (VMR) to Colorectal Distension (CRD):

-

Principle: The quantification of abdominal muscle contractions via electromyography (EMG) in response to graded mechanical distension of the colon or rectum. It is a standard method for assessing visceral sensitivity.[28]

-

Protocol: A balloon catheter is inserted into the distal colon of a lightly anesthetized or conscious rodent. EMG electrodes are implanted into the abdominal musculature. The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg), and the EMG signal is recorded and quantified (e.g., area under the curve).[28]

-

-

Behavioral Observation:

-

Principle: Direct observation and counting of specific pain-related behaviors.[5][29]

-

Protocol: For intracolonic agonist administration, animals are placed in clear observation chambers. Behaviors such as abdominal licking, stretching, squashing of the abdomen against the floor, or whole-body arching are counted for a defined period post-administration.[5] The Rat Grimace Scale (RGS), which scores changes in facial expression (orbital tightening, nose/cheek flattening), can also be used to assess spontaneous pain.[30]

-

Tissue and Neuron-Level Analysis

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Principle: Using specific antibodies to visualize the location and quantify the expression of TRPM8 and other proteins (e.g., CGRP, Substance P, TRPV1) in tissue sections.[5][7]

-

Protocol: Visceral organs are harvested, fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned. Sections are incubated with a primary antibody against TRPM8, followed by a fluorescently-labeled secondary antibody. For enhanced signal, methods like fluorescein-conjugated tyramide signal amplification can be used.[5][7] Images are captured via confocal microscopy and analyzed for fiber density or co-localization.[5]

-

-

Ex Vivo Single-Fiber Afferent Recordings:

-

Principle: An electrophysiological technique to directly measure the firing of individual sensory nerve fibers innervating a visceral organ in response to mechanical and chemical stimuli.[9][24]

-

Protocol: The visceral organ (e.g., colon, bladder) with its associated nerve (e.g., splanchnic, pelvic) is dissected and placed in an organ bath perfused with Krebs solution. The nerve is drawn into a recording electrode, and fine filaments are teased apart to isolate the electrical activity of a single nerve fiber. The fiber's response to mechanical probing, distension, and application of chemical agents (e.g., icilin, capsaicin, WS-12) is recorded and analyzed.[9][24]

-

Therapeutic Implications and Future Directions

The complex role of TRPM8 in visceral pain presents both challenges and opportunities for drug development.

-

TRPM8 Antagonists: Given the upregulation of TRPM8 in chronic pain states like IBD and PBS, and the ability of antagonists to block agonist-induced visceral pain in animal models, TRPM8 antagonists are a promising therapeutic target.[5][7][16][31] They could potentially normalize the visceral hypersensitivity associated with these conditions. A key challenge will be developing antagonists that do not cause undesirable effects on core body temperature, although some newer compounds show a separation of these effects.[16]

-

TRPM8 Agonists: The analgesic properties of TRPM8 agonists, likely mediated by desensitization and inhibition of other nociceptors, also make them therapeutically interesting.[1][9][10] This aligns with the historical use of peppermint oil for IBS symptoms.[8][9] The therapeutic window will be critical, as high concentrations or prolonged activation may become pro-nociceptive.

Future Research Should Focus On:

-

Dissecting the Switch: Elucidating the precise molecular mechanisms that cause TRPM8 to switch from an anti-nociceptive to a pro-nociceptive role in the transition from a healthy to a pathological state.

-

Afferent-Specific Roles: Further characterizing the function of TRPM8 in different subpopulations of visceral afferent neurons (e.g., mucosal, muscular, serosal) and their contribution to different pain symptoms.[24]

-

Central Mechanisms: Investigating the role of TRPM8 expressed in the central nervous system and how peripheral TRPM8 signaling is processed within the spinal cord and brain to modulate pain perception.

-

Human Studies: Translating the extensive findings from rodent models into human studies to confirm the expression patterns and functional roles of TRPM8 in patients with visceral pain disorders.

Conclusion